molecular formula C7H9N3O4 B1584139 ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE CAS No. 39070-13-8

ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Cat. No.: B1584139
CAS No.: 39070-13-8
M. Wt: 199.16 g/mol
InChI Key: VRARWXJAWCRJCX-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties .

Scientific Research Applications

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate has several applications in scientific research:

Safety and Hazards

Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate and similar compounds may have potential for future drug development .

Mechanism of Action

Target of Action

Ethyl 3-methyl-2-nitroimidazole-4-carboxylate is an analogue of nitroimidazole . Nitroimidazoles are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

The mode of action of ethyl 3-methyl-2-nitroimidazole-4-carboxylate is likely similar to that of other nitroimidazoles. Nitroimidazoles are bioactivated by reduction of the nitro group, which converts into nitric oxide (NO) or a related reactive nitrogen species (RNS) . These reactive species can covalently bind to DNA, causing DNA damage and leading to cell death .

Biochemical Pathways

Ethyl 3-methyl-2-nitroimidazole-4-carboxylate is metabolized to its active form, methyl 2-(2-nitroimidazolinyl)acetate

Result of Action

Ethyl 3-methyl-2-nitroimidazole-4-carboxylate has been shown to have cytotoxic effects against human and murine cells . This is likely due to the DNA damage caused by the reactive nitrogen species produced during the compound’s bioactivation .

Action Environment

The action, efficacy, and stability of ethyl 3-methyl-2-nitroimidazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound’s efficacy may be affected by factors such as the presence of oxygen, which can inhibit the reduction of the nitro group and thus the bioactivation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with ethyl chloroformate in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: : Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its ethyl ester group, for example, can be selectively modified, providing opportunities for the development of new derivatives with enhanced properties .

Properties

IUPAC Name

ethyl 3-methyl-2-nitroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-6(11)5-4-8-7(9(5)2)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARWXJAWCRJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317247
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-13-8
Record name 39070-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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